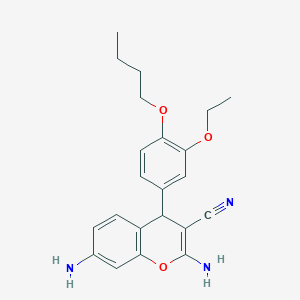![molecular formula C25H19ClN2O5 B254511 7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-(3-pyridinylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254511.png)
7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-(3-pyridinylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-(3-pyridinylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, also known as CPMC, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, which make it a valuable tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of 7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-(3-pyridinylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its ability to inhibit the activity of several enzymes and signaling pathways that are involved in cancer cell growth and survival. One of the main targets of this compound is the PI3K/Akt/mTOR signaling pathway, which is often overactivated in cancer cells. This compound inhibits this pathway by blocking the activity of Akt, a protein kinase that is a key regulator of the pathway. This compound also inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to have anti-inflammatory and antioxidant effects. This compound has also been found to inhibit the activity of several enzymes involved in lipid metabolism, which makes it a potential treatment for metabolic disorders such as obesity and type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-(3-pyridinylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in lab experiments is its specificity for cancer cells. Unlike many other chemotherapeutic agents, this compound has been found to have minimal toxicity to normal cells. This makes it a valuable tool for studying cancer cell biology and for developing new cancer treatments. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in aqueous solutions. This can make it difficult to administer in vivo and can limit its effectiveness in certain types of experiments.
Orientations Futures
There are several future directions for research involving 7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-(3-pyridinylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. One area of research is in the development of new cancer treatments that are based on the mechanisms of action of this compound. Another area of research is in the development of new methods for administering this compound in vivo, such as the use of nanoparticles or liposomes. Additionally, there is potential for using this compound in the treatment of other diseases, such as metabolic disorders or neurodegenerative diseases. Further research is needed to fully understand the potential of this compound in these areas.
Méthodes De Synthèse
The synthesis of 7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-(3-pyridinylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves a multi-step process that has been described in detail in several scientific publications. The first step involves the reaction of 3-pyridinemethanol with 4-hydroxy-3-methoxybenzaldehyde to form a Schiff base. The Schiff base is then reacted with 7-chloro-6-methyl-2H-chromen-2-one in the presence of a Lewis acid catalyst to form the final product, this compound. The purity and yield of the final product can be improved by using various purification techniques, such as recrystallization or column chromatography.
Applications De Recherche Scientifique
7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-(3-pyridinylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been found to have a variety of applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and leukemia. It does this by inducing apoptosis, or programmed cell death, in cancer cells. This compound has also been found to have anti-inflammatory and antioxidant properties, which make it a potential treatment for a variety of inflammatory and oxidative stress-related diseases.
Propriétés
Formule moléculaire |
C25H19ClN2O5 |
|---|---|
Poids moléculaire |
462.9 g/mol |
Nom IUPAC |
7-chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H19ClN2O5/c1-13-8-19-16(10-17(13)26)23(30)21-22(15-5-6-18(29)20(9-15)32-2)28(25(31)24(21)33-19)12-14-4-3-7-27-11-14/h3-11,22,29H,12H2,1-2H3 |
Clé InChI |
QASVEHGRGUDVBV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C2C(=C1)OC3=C(C2=O)C(N(C3=O)CC4=CN=CC=C4)C5=CC(=C(C=C5)O)OC)Cl |
SMILES canonique |
CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=C(C=C4)O)OC)CC5=CN=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-pyrimidinecarboxamide](/img/structure/B254428.png)




![2-(allylsulfanyl)-N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-chloro-4-pyrimidinecarboxamide](/img/structure/B254434.png)
![1'-butyl-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B254437.png)
![5-chloro-2-(prop-2-en-1-ylsulfanyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B254440.png)
![(3Z)-4-(3,4-dimethoxyphenyl)-5-(2-methoxyethyl)-3-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B254443.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide](/img/structure/B254446.png)
![5-bromo-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B254447.png)


![3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254455.png)